N-(3-acetylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide N-(3-acetylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 932972-43-5
VCID: VC5200411
InChI: InChI=1S/C18H19N3O3/c1-12(22)13-6-4-7-15(9-13)19-17(23)11-21-18(24)10-14-5-2-3-8-16(14)20-21/h4,6-7,9-10H,2-3,5,8,11H2,1H3,(H,19,23)
SMILES: CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2
Molecular Formula: C18H19N3O3
Molecular Weight: 325.368

N-(3-acetylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide

CAS No.: 932972-43-5

Cat. No.: VC5200411

Molecular Formula: C18H19N3O3

Molecular Weight: 325.368

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide - 932972-43-5

Specification

CAS No. 932972-43-5
Molecular Formula C18H19N3O3
Molecular Weight 325.368
IUPAC Name N-(3-acetylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Standard InChI InChI=1S/C18H19N3O3/c1-12(22)13-6-4-7-15(9-13)19-17(23)11-21-18(24)10-14-5-2-3-8-16(14)20-21/h4,6-7,9-10H,2-3,5,8,11H2,1H3,(H,19,23)
Standard InChI Key CATOFGGWKQXLJJ-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2

Introduction

Structural Features

  • The 3-acetylphenyl group is attached to the nitrogen atom of the acetamide.

  • The hexahydrocinnoline ring system includes a keto group at position 3, which may enhance the molecule's reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound likely involves multi-step organic reactions, including:

  • Amide bond formation: Coupling of an amine derivative with an acetylated phenyl compound.

  • Cyclization: Formation of the hexahydrocinnoline ring through condensation or catalytic cyclization processes.

  • Functionalization: Introduction of the keto group at position 3 via oxidation or selective substitution.

The reaction conditions typically involve:

  • Solvents such as ethanol or dimethylformamide (DMF).

  • Catalysts like acids or bases to promote cyclization.

  • Monitoring by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Analytical Characterization

To confirm the structure and purity of N-(3-acetylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide, several analytical techniques are employed:

TechniquePurpose
1H-NMR and 13C-NMRTo identify proton and carbon environments in the molecule.
Mass Spectrometry (MS)To determine molecular weight and fragmentation pattern.
Infrared Spectroscopy (IR)To detect functional groups like C=O (keto and amide) and NH bonds.
X-ray CrystallographyTo confirm three-dimensional molecular geometry.

Biological Activity

While specific studies on this compound are not available in the provided data, structurally related compounds suggest potential applications in:

  • Anti-inflammatory activity: The cinnoline derivatives are known for their interaction with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which mediate inflammation.

  • Anticancer properties: Acetamides often exhibit cytotoxic effects against cancer cell lines by inducing apoptosis.

  • Antimicrobial activity: The presence of keto and amide groups may enhance binding to microbial enzymes.

Hypothetical Docking Studies

Molecular docking simulations could predict interactions with biological targets such as:

  • Enzymes involved in oxidative stress pathways.

  • Receptors mediating cellular proliferation.

Potential Applications

Given its structural complexity, this compound could be explored for:

  • Drug development: As a lead compound for anti-inflammatory or anticancer agents.

  • Material science: Functionalized derivatives may serve as precursors for advanced materials.

  • Synthetic intermediates: Its reactive groups make it suitable for further chemical modifications.

Comparative Data Table

Below is a comparison of structurally similar compounds to provide context for its potential properties:

Compound NameActivityKey Structural Features
N-{2-[(3-Oxo-benzofuran)acetyl]phenyl}acetamide Anti-HIV, antifungalBenzofuran ring system
N-(4-Methoxyphenyl)-2-[4-(3-Oxo-prop-en-1-yl)]acetamide Hydrogen bonding interactionsMethoxy-substituted phenoxyacetamide
N-{2-[Hexahydrobenzothiophen]acetamide} Anti-inflammatorySulfur-containing heterocyclic structure

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